Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetate, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
ethyl 2-pyrrolidin-3-ylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHHKYXWUASOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741084 | |
Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
726139-60-2 | |
Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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